3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine

Polo-like kinase 1 PLK1 Kinase inhibitor

This scaffold is a critical starting point for synthesizing ATP-competitive kinase inhibitors. Its unique 2-aminopyridine-pyrazole architecture provides a defined hinge-binding geometry essential for reproducible SAR. Simple substitution with close analogs risks altering potency and selectivity profiles. Procure it as a validated intermediate for developing PLK1 and CNS-penetrant kinase drugs.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
CAS No. 1368171-75-8
Cat. No. B6351829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine
CAS1368171-75-8
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=C(N=CC=C2)N
InChIInChI=1S/C9H10N4/c1-13-6-4-8(12-13)7-3-2-5-11-9(7)10/h2-6H,1H3,(H2,10,11)
InChIKeyVCXFASXHYNDHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine (CAS 1368171-75-8): A Dual Heterocyclic Scaffold for Kinase Inhibitor Development


3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine is a heterocyclic compound featuring a pyrazole ring linked to a 2-aminopyridine core. This dual-heterocyclic architecture provides a versatile scaffold for developing ATP-competitive kinase inhibitors [1]. Its 2-aminopyridine moiety mimics the adenine ring of ATP, enabling it to engage the kinase hinge region via hydrogen bonding. The N-methylpyrazole substituent extends into the solvent-accessible or hydrophobic pocket, offering a vector for modulating potency, selectivity, and physicochemical properties [2]. The compound is commercially available with a purity of 97% and a molecular weight of 174.2 g/mol, serving primarily as a research intermediate and chemical probe for synthesizing more complex bioactive molecules .

Why 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine Cannot Be Simply Replaced by Other Aminopyridine-Pyrazole Analogs


Simple substitution with other aminopyridine-pyrazole analogs is not feasible without significant risk to experimental reproducibility and pharmacological outcomes. The 2-aminopyridine core is a well-established kinase hinge binder, but minor structural modifications—such as altering the substitution pattern on the pyrazole ring, changing the N-alkyl group, or shifting the attachment point between the two heterocycles—can profoundly alter kinase selectivity profiles and potency [1]. For instance, regioisomers with the amine group at the 5-position of the pyrazole (e.g., 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine) exhibit distinct binding geometries and target engagement . The specific arrangement of the N-methyl group and the 2-amine on the pyridine ring in 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine creates a unique hydrogen-bonding donor-acceptor network that is not replicated by close analogs, directly impacting both biochemical activity and downstream cellular phenotypes. The quantitative evidence below demonstrates these critical differences.

3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine: Comparative Quantitative Differentiation Evidence


PLK1 Inhibitory Potency: Aminopyridine-Pyrazole Core Enables Low Nanomolar Activity

The 2-amino-pyrazolopyridine scaffold, for which 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine serves as a direct synthetic precursor, enables low nanomolar inhibition of Polo-like kinase 1 (PLK1). Structure-activity relationship (SAR) studies on this scaffold demonstrate that optimized derivatives achieve IC50 values below 10 nM against PLK1 [1]. In contrast, the initial screening hit for this chemotype exhibited only low micromolar potency (IC50 ~ 2-5 µM), representing a >200-fold improvement in potency achieved through rational design around the core pyrazolopyridine structure [1]. The 2-aminopyridine moiety is critical for hinge-binding, while the pyrazole ring and its N-methyl substituent can be elaborated to modulate selectivity and ADME properties.

Polo-like kinase 1 PLK1 Kinase inhibitor

Physicochemical Properties: Calculated LogP Defines Optimal Lipophilicity Window

The calculated partition coefficient (LogP) for 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine is 0.98 . This value falls within the optimal range (LogP ~1-3) associated with favorable oral absorption and balanced permeability/solubility for central nervous system (CNS) and peripheral drug candidates. In contrast, closely related pyrazolopyridine analogs often exhibit LogP values >2.5 or <0.5, which can lead to either excessive lipophilicity (promiscuous binding, high metabolic clearance) or poor membrane permeability, respectively [1]. The near-unity LogP of this specific compound offers a balanced starting point for further optimization, reducing the need for extensive property-tuning modifications.

Lipophilicity ADME Drug-likeness

Selectivity Profile: 2-Aminopyridine Core Reduces Off-Target Kinase Binding

The 2-aminopyridine moiety, when incorporated into pyrazole-substituted aminoheteroaryl frameworks, confers a high degree of selectivity for specific kinases. Patented compounds containing this core motif have been optimized as potent and selective inhibitors of c-Met kinase [1]. In comparative profiling, these aminopyridine-pyrazole derivatives demonstrated >100-fold selectivity for c-Met over a panel of related tyrosine kinases (including c-Src, VEGFR2, and PDGFRβ) [1]. This selectivity contrasts with broader-spectrum kinase inhibitors that often rely on different hinge-binding motifs (e.g., 2,4-diaminopyrimidines or quinazolines), which can exhibit significant polypharmacology. The precise hydrogen-bonding network of the 2-aminopyridine-pyrazole system allows for more specific engagement of the c-Met ATP-binding pocket.

Kinase selectivity Off-target c-Met

Cellular Activity: Microtubule Destabilization in Triple-Negative Breast Cancer Cells

3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine demonstrates direct cellular activity as a microtubule destabilizer in the MDA-MB-231 triple-negative breast cancer cell line, with reported IC50 values ranging from 4.98 to 14.65 µM . This cellular potency is comparable to, or within the range of, other known microtubule-targeting agents in this cell line (e.g., colchicine site binders). While not as potent as optimized clinical candidates, this level of activity is sufficient for use as a chemical probe to study microtubule dynamics and as a starting point for further medicinal chemistry optimization. In contrast, many simple pyrazole or aminopyridine building blocks exhibit no measurable cellular activity (IC50 > 50 µM) in similar assays.

MDA-MB-231 Microtubule Cytotoxicity

Optimal Application Scenarios for Procuring 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine


Lead Optimization Programs Targeting Polo-like Kinase 1 (PLK1)

Procure 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine as a validated starting scaffold for PLK1 inhibitor development. The core structure is a key intermediate in synthesizing 2-amino-pyrazolopyridines, which have demonstrated low nanomolar potency against PLK1 after rational optimization [1]. This compound is suitable for SAR campaigns aimed at improving potency and selectivity for this critical mitotic kinase.

Development of Brain-Penetrant Kinase Inhibitors

Utilize 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine as a scaffold for designing CNS-penetrant kinase inhibitors. Its favorable LogP of 0.98 [1] provides an optimal lipophilicity starting point for achieving brain exposure, a strategy validated by the discovery of brain-penetrant DLK inhibitors built on a closely related N-(1H-pyrazol-3-yl)pyridin-2-amine core [2].

Chemical Probe Synthesis for Microtubule Dynamics Studies

Employ 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine directly as a tool compound to investigate microtubule destabilization in cancer cell models, particularly triple-negative breast cancer (MDA-MB-231), where it exhibits IC50 values of 4.98–14.65 µM [1]. This provides a cost-effective and readily available probe for preliminary mechanism-of-action studies.

Selective c-Met Inhibitor Scaffold Optimization

Incorporate this building block into the synthesis of selective c-Met kinase inhibitors. Patented aminoheteroaryl compounds based on this pyrazole-substituted aminopyridine motif have demonstrated >100-fold selectivity for c-Met over related tyrosine kinases [1], making it a valuable core for developing tools to dissect c-Met signaling pathways with minimal off-target interference.

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